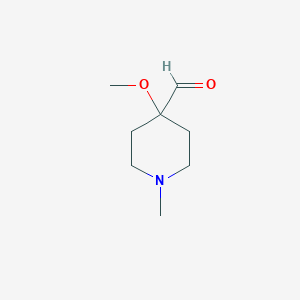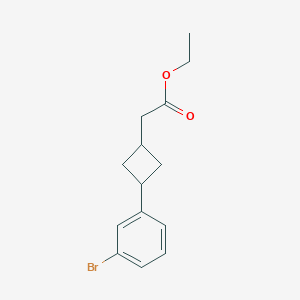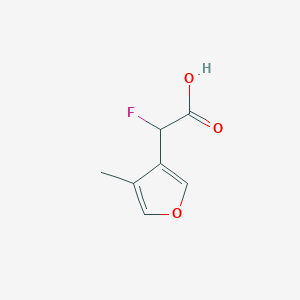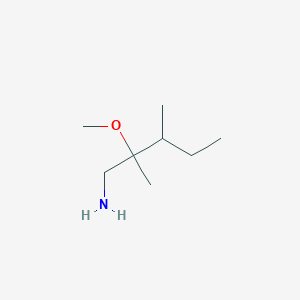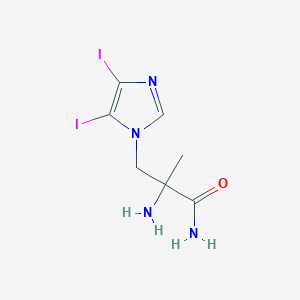
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide typically involves the iodination of an imidazole derivative followed by amide formation. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agents, and the reactions are carried out under controlled temperatures to ensure selective iodination at the desired positions on the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of diiodoimidazole derivatives with oxidized side chains.
Reduction: Formation of partially or fully deiodinated imidazole derivatives.
Substitution: Formation of azidoimidazole derivatives.
Applications De Recherche Scientifique
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms on the imidazole ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanoic acid
- 2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)propanamide
Uniqueness
2-Amino-3-(4,5-diiodo-1H-imidazol-1-yl)-2-methylpropanamide is unique due to the presence of a methyl group on the propanamide chain, which can influence its chemical reactivity and biological activity compared to its analogs. This structural variation allows for distinct interactions with molecular targets, potentially leading to different pharmacological profiles.
Propriétés
Formule moléculaire |
C7H10I2N4O |
|---|---|
Poids moléculaire |
419.99 g/mol |
Nom IUPAC |
2-amino-3-(4,5-diiodoimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H10I2N4O/c1-7(11,6(10)14)2-13-3-12-4(8)5(13)9/h3H,2,11H2,1H3,(H2,10,14) |
Clé InChI |
GSXWSLFVBOSDQS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC(=C1I)I)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


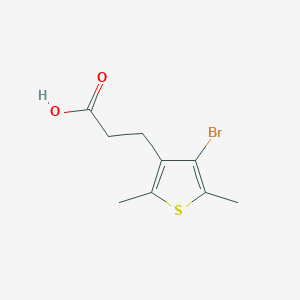
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
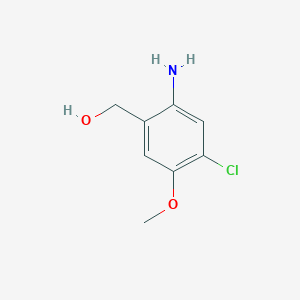
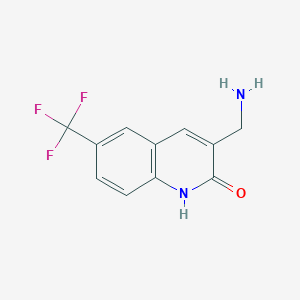
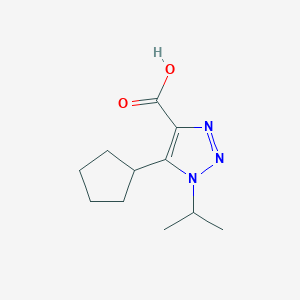
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)
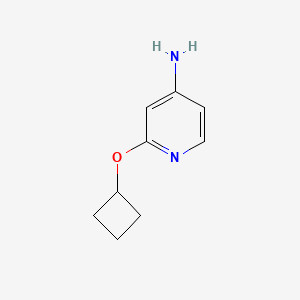
![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)
